2,4,6-Trimethyl-2-propylnonanoic acid
Description
2,4,6-Trimethyl-2-propylnonanoic acid is a branched-chain carboxylic acid with a nine-carbon backbone (nonanoic acid) substituted with three methyl groups at positions 2, 4, and 6, and a propyl group at position 2. Its molecular formula is inferred as C₁₃H₂₄O₂, yielding a molecular weight of approximately 212.33 g/mol.
Properties
CAS No. |
62179-60-6 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2,4,6-trimethyl-2-propylnonanoic acid |
InChI |
InChI=1S/C15H30O2/c1-6-8-12(3)10-13(4)11-15(5,9-7-2)14(16)17/h12-13H,6-11H2,1-5H3,(H,16,17) |
InChI Key |
KJAIAMDOGBLFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(C)(CCC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-2-propylnonanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a nonanoic acid derivative with appropriate alkyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the alkyl halides to introduce the methyl and propyl groups.
Industrial Production Methods
In an industrial setting, the production of 2,4,6-Trimethyl-2-propylnonanoic acid may involve more efficient and scalable processes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, catalytic methods may be employed to enhance the reaction efficiency and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-2-propylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trimethyl-2-propylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving fatty acids.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-2-propylnonanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl and propyl groups can affect the compound’s hydrophobicity, impacting its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Key Differences :
- The target compound’s branching increases steric hindrance, reducing reactivity in esterification compared to linear or minimally substituted analogs.
- Deuterated analogs are chemically identical but used for tracing metabolic pathways or enhancing spectral resolution .
Complex Ester and Salt Derivatives
Pharmacopeial data () describe nonanoic acid derivatives esterified with epoxy, hydroxy, or cyclic ether groups. These modifications drastically alter polarity and biological activity.
Table 2: Comparison with Esterified/Salt Derivatives
Key Differences :
- Solubility : The target compound’s carboxylic acid group and hydrophobic branches limit water solubility, whereas esterified salts (e.g., calcium derivatives) improve aqueous stability .
- Biological Activity : Complex esters in exhibit antimicrobial or enzyme-modulating properties, unlike the target’s inferred surfactant behavior.
Structural Isomers and Positional Analogs
No direct isomers are cited in the evidence, but branching patterns in related compounds (e.g., 2-methylnonanoic acid) suggest:
- Positional Effects : Methyl groups at positions 4 and 6 may hinder crystallization compared to linear isomers.
- Propyl vs.
Research Implications
While the provided evidence lacks direct studies on 2,4,6-Trimethyl-2-propylnonanoic acid, comparisons with deuterated analogs and ester derivatives highlight its unique properties:
- Industrial Use: High lipophilicity suits it for non-polar solvents or lubricant formulations.
- Pharmacological Potential: Structural parallels to bioactive esters () suggest unexplored therapeutic applications.
Further research should prioritize synthesis, isotopic labeling (as in ), and comparative bioactivity assays to validate these hypotheses.
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